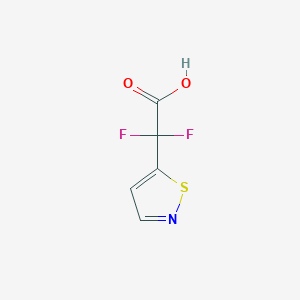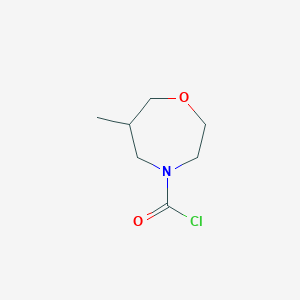
6-Methyl-1,4-oxazepane-4-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,4-oxazepane-4-carbonyl chloride is an organic compound with the molecular formula C(_7)H(_12)ClNO(_2) It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-oxazepane-4-carbonyl chloride typically involves the following steps:
Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The temperature is maintained at a moderate level, typically between 0°C and 25°C, to control the reaction rate and avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,4-oxazepane-4-carbonyl chloride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can be performed under acidic or basic conditions, with water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-Methyl-1,4-oxazepane-4-carboxylic acid.
Reduction: Formation of 6-Methyl-1,4-oxazepane-4-methanol or 6-Methyl-1,4-oxazepane-4-amine.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,4-oxazepane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as peptides and proteins, to study their structure and function.
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound can be employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Methyl-1,4-oxazepane-4-carbonyl chloride exerts its effects depends on the context of its use. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily reacts with nucleophiles. In biological systems, the compound can modify biomolecules through acylation reactions, potentially altering their activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Oxazepane-4-carbonyl chloride: Lacks the methyl group at the 6-position, which can affect its reactivity and properties.
6-Methyl-1,4-oxazepane-4-carboxylic acid: The hydrolyzed form of the carbonyl chloride, with different reactivity and applications.
6-Methyl-1,4-oxazepane-4-methanol: The reduced form, which may have different biological and chemical properties.
Uniqueness
6-Methyl-1,4-oxazepane-4-carbonyl chloride is unique due to the presence of both the oxazepane ring and the carbonyl chloride group. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C7H12ClNO2 |
|---|---|
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
6-methyl-1,4-oxazepane-4-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-6-4-9(7(8)10)2-3-11-5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
HMHLEBKWHNFUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCOC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


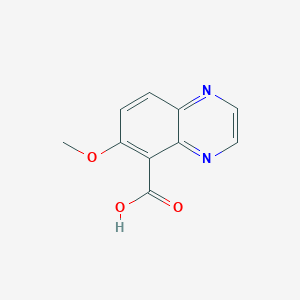
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
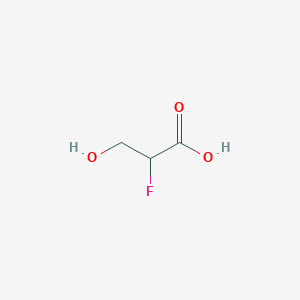
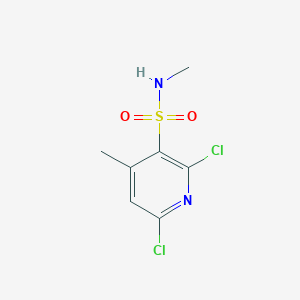


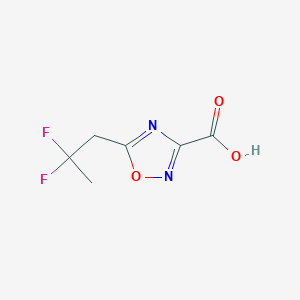
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
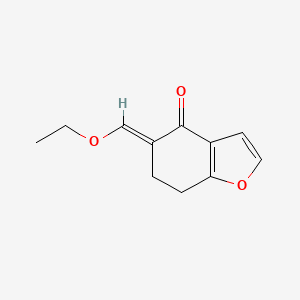
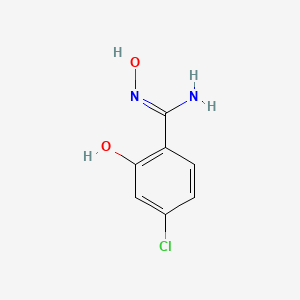
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
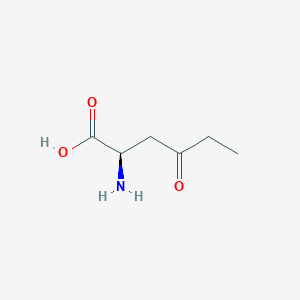
![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13316797.png)
